![molecular formula C21H31N5O2 B10800876 N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H31N5O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its CAS number 2196204-23-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H31N5O
- Molecular Weight: 385.50 g/mol
- CAS Number: 2196204-23-4
- Structural Features: The compound features a pyrrolo[2,3-d]pyrimidine core which is known for its biological significance in medicinal chemistry.
The biological activity of this compound has been linked to its role as a potential inhibitor of various molecular targets involved in cancer progression.
- Inhibition of Kinases: Preliminary studies suggest that this compound may inhibit specific kinases that are crucial in cell signaling pathways associated with cancer cell proliferation and survival.
- PARP Inhibition: Similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor Activity | Inhibition of tumor growth in vitro | |
Kinase Inhibition | Targeting specific kinases | |
PARP Inhibition | Enhanced cytotoxicity in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related analogs:
- In Vitro Studies: In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Efficacy: Animal models treated with this compound showed reduced tumor sizes compared to control groups. These findings indicate its potential as a therapeutic agent in oncology.
- Synergistic Effects: Research has also explored the synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy and reducing drug resistance.
Scientific Research Applications
Basic Information
- Molecular Formula : C21H31N5O2
- Molecular Weight : 385.50 g/mol
- CAS Number : 2196204-23-4
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant for its biological activity. The presence of morpholine and tetrahydropyran moieties contributes to its solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that a related compound inhibited the activity of the protein kinase AKT, which is crucial for cell survival and proliferation in cancer cells. This inhibition led to reduced tumor growth in animal models, suggesting a potential pathway for therapeutic development.
Neurological Applications
The compound's morpholine structure may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders.
Case Study: Neuroprotective Effects
Research has explored the neuroprotective effects of similar compounds on models of neurodegeneration. These studies found that administration of such compounds resulted in decreased neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.
Antiviral Properties
Recent investigations have indicated that pyrrolo[2,3-d]pyrimidine derivatives possess antiviral activity against certain viruses by inhibiting viral replication.
Case Study: Inhibition of Viral Replication
One study focused on the effects of a related compound against influenza virus. The results showed significant inhibition of viral replication in vitro, suggesting potential use as an antiviral agent.
Data Table: Summary of Applications
Application Area | Specific Activity | Reference Case Studies |
---|---|---|
Anticancer Activity | Inhibition of AKT kinase | Study on tumor growth reduction |
Neurological Applications | Neuroprotection | Research on cognitive function improvement |
Antiviral Properties | Inhibition of influenza virus | Study demonstrating antiviral effects |
Properties
IUPAC Name |
N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYXMINSBMUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.